1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione
CAS No.: 1005089-35-9
Cat. No.: VC6619799
Molecular Formula: C12H16N2O3
Molecular Weight: 236.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005089-35-9 |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.271 |
| IUPAC Name | 1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]imidazolidine-2,4,5-trione |
| Standard InChI | InChI=1S/C12H16N2O3/c1-6(9-5-7-2-3-8(9)4-7)14-11(16)10(15)13-12(14)17/h6-9H,2-5H2,1H3,(H,13,15,17) |
| Standard InChI Key | BTXZCCVESILKJW-UHFFFAOYSA-N |
| SMILES | CC(C1CC2CCC1C2)N3C(=O)C(=O)NC3=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 1-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)imidazolidine-2,4,5-trione delineates its architecture:
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A bicyclo[2.2.1]heptane (norbornane) framework fused to an ethyl group.
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The ethyl chain connects to an imidazolidine-2,4,5-trione ring, a five-membered heterocycle containing two nitrogen atoms and three ketone groups.
The molecular formula is C₁₂H₁₄N₂O₃, derived by summing the contributions of each subunit:
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Bicyclo[2.2.1]heptane: C₇H₁₀
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Ethyl bridge: C₂H₄
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Imidazolidine-trione: C₃H₂N₂O₃
Adjusting for bonding (loss of two hydrogens), the total molecular weight calculates to 234.25 g/mol .
Stereochemical Considerations
The bicyclo[2.2.1]heptane system imposes significant steric constraints, with the ethyl substituent’s position (exo or endo) influencing reactivity and physical properties. Computational models suggest that the endo configuration is energetically favored due to reduced steric strain .
Synthesis and Manufacturing
Patent-Based Synthesis Routes
The patent GB1568371A outlines methods for preparing substituted imidazolidine-triones, providing a plausible pathway for synthesizing the target compound . Key steps include:
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Cyclocondensation: Reacting a bicycloheptane-ethylamine derivative with a trione precursor (e.g., alloxan or its derivatives).
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Purification: Chromatographic separation to isolate the desired product from stereoisomeric byproducts.
A generalized reaction scheme is proposed:
This method aligns with analogous syntheses of imidazolidine-triones documented in organic chemistry literature .
Challenges in Synthesis
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Steric hindrance: The norbornane system complicates nucleophilic attack at the ethylamine site, necessitating elevated temperatures or catalytic assistance.
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Regioselectivity: Competing reactions at the imidazolidine ring’s nitrogen atoms require precise stoichiometric control .
Physicochemical Properties
Estimated Physical Properties
While experimental data for the target compound is scarce, properties are extrapolated from structurally related molecules:
Spectroscopic Characteristics
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